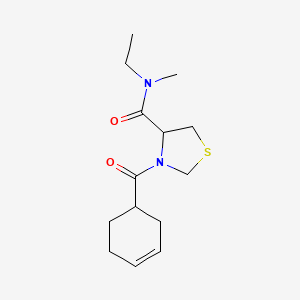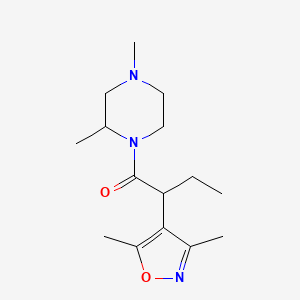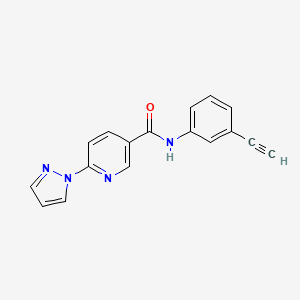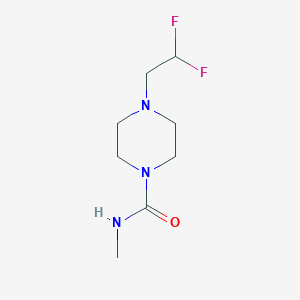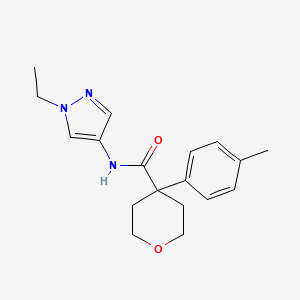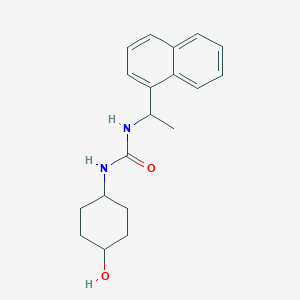
1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea is a synthetic organic compound that features a cyclohexyl ring substituted with a hydroxy group and a naphthyl group attached to a urea moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanol and 1-naphthalen-1-ylethylamine.
Step 1: Cyclohexanol is converted to 4-hydroxycyclohexylamine through a series of reactions involving oxidation and subsequent reduction.
Step 2: 1-naphthalen-1-ylethylamine is synthesized from naphthalene through Friedel-Crafts alkylation followed by amination.
Step 3: The final step involves the reaction of 4-hydroxycyclohexylamine with 1-naphthalen-1-ylethylamine in the presence of a carbodiimide coupling agent to form the urea linkage.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The naphthyl group can undergo hydrogenation to form a tetrahydronaphthyl derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-(4-Oxocyclohexyl)-3-(1-naphthalen-1-ylethyl)urea.
Reduction: 1-(4-Hydroxycyclohexyl)-3-(1-tetrahydronaphthalen-1-ylethyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability and reactivity.
作用機序
The mechanism of action of 1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the naphthyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
1-(4-Hydroxycyclohexyl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.
1-(4-Hydroxycyclohexyl)-3-(2-naphthalen-1-ylethyl)urea: Similar structure but with a different substitution pattern on the naphthyl group.
Uniqueness: 1-(4-Hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea is unique due to the specific positioning of the hydroxy and naphthyl groups, which can influence its reactivity and interaction with biological targets. This compound’s distinct structure allows for specific applications in medicinal chemistry and material science that may not be achievable with its analogs.
特性
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-(1-naphthalen-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(17-8-4-6-14-5-2-3-7-18(14)17)20-19(23)21-15-9-11-16(22)12-10-15/h2-8,13,15-16,22H,9-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPVFCNGMLABSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Thiophen-2-ylpyrrolidin-1-yl)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7612736.png)
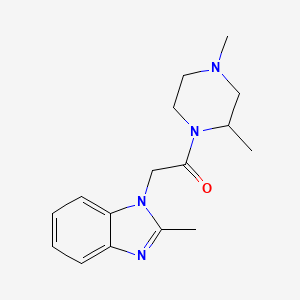
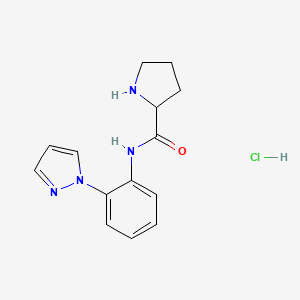
![N-[4-[1-(pyrimidin-2-ylamino)ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B7612748.png)
![N-[2-[(1-benzylpiperidin-3-yl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B7612775.png)

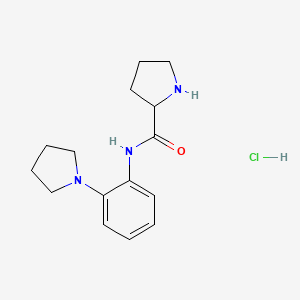
![(2,4-Dimethylpiperazin-1-yl)-[4-(4-methylpyrazol-1-yl)phenyl]methanone](/img/structure/B7612789.png)
![(2,5-difluorophenyl)-[3-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7612791.png)
